molecular formula C11H12O2 B1269767 3-Benzyloxolan-2-one CAS No. 61129-28-0

3-Benzyloxolan-2-one

Cat. No.: B1269767
CAS No.: 61129-28-0
M. Wt: 176.21 g/mol
InChI Key: FWTJDTQXENOXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxolan-2-one is an organic compound belonging to the class of lactones It is characterized by a furanone ring structure with a phenylmethyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylmethyl ketone with a suitable dihydrofuranone precursor in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran structure.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted furanone derivatives.

Scientific Research Applications

3-Benzyloxolan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2(3H)-Furanone, dihydro-3-(methyl)-
  • 2(3H)-Furanone, dihydro-3-(ethyl)-
  • 2(3H)-Furanone, dihydro-3-(propyl)-

Comparison: 3-Benzyloxolan-2-one is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenylmethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-benzyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTJDTQXENOXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340232
Record name 2-Benzyl-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61129-28-0
Record name 2-Benzyl-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (15.18 g, 0.15 mol) in dry tetrahydrofuran (200 ml) at −78° C. under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes, 94 ml, 0.15 mol) was added dropwise. After twenty minutes of stirring at −78° C., γ-butyrolactone (12.91 g, 0.15 mol) was added dropwise, such that the reaction temperature was maintained below −70° C. After twenty minutes of stirring at −78° C., a mixture of benzyl bromide (25.65 g, 0.15 mol) and hexamethylphosphoramide (26.85 g, 0.15 mol) was added dropwise to the reaction mixture. The reaction mixture was then permitted to warm to −30° C. and stirred at this temperature for two hours.
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.91 g
Type
reactant
Reaction Step Two
Quantity
25.65 g
Type
reactant
Reaction Step Three
Quantity
26.85 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (63.0 mL) in THF was treated dropwise with butyl lithium (268 mL of 1.6M solution in hexanes) at −10° C. Upon completion of the addition, the reaction mixture was cooled to −70° C. and then treated dropwise with γ-butyrolactone (33.0 mL) keeping the speed of the addition at such a rate that the temperature of the mixture remained below −60° C. After stirring for additional 30 min at −70° C., the mixture was treated dropwise with benzyl bromide (51.0 mL) again keeping the speed of the addition at such a rate that the temperature of the mixture remained below −60° C. After completion of the addition, the stirring of the reaction mixture was continued at −70° C. for 2 h. Then the mixture was warmed-up to 0° C. and quenched by addition of a small amount of water. The solvents were removed in vacuum and the residue was redissolved in dichloromethane, washed with 10% aqueous hydrochloric acid, then with water, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator and distilled in vacuum to give 26.0 g (34%) of the title compound.
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
268 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxolan-2-one
Reactant of Route 2
Reactant of Route 2
3-Benzyloxolan-2-one
Reactant of Route 3
3-Benzyloxolan-2-one
Reactant of Route 4
Reactant of Route 4
3-Benzyloxolan-2-one
Reactant of Route 5
3-Benzyloxolan-2-one
Reactant of Route 6
3-Benzyloxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.